molecular formula C15H14N2O3S B4005098 3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B4005098
M. Wt: 302.4 g/mol
InChI Key: UGTCVYMDZBLWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxadiazole ring substituted with a 3,4-dimethoxyphenyl group and a thiophen-2-ylmethyl group, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the oxadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: The compound’s unique properties make it a candidate for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole: Lacks the thiophen-2-ylmethyl group.

    5-(Thiophen-2-ylmethyl)-1,2,4-oxadiazole: Lacks the 3,4-dimethoxyphenyl group.

    3-(3,4-Dimethoxyphenyl)-5-methyl-1,2,4-oxadiazole: Has a methyl group instead of the thiophen-2-ylmethyl group.

Uniqueness

The presence of both the 3,4-dimethoxyphenyl and thiophen-2-ylmethyl groups in 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole imparts unique chemical and biological properties that are not observed in the similar compounds listed above. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-18-12-6-5-10(8-13(12)19-2)15-16-14(20-17-15)9-11-4-3-7-21-11/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGTCVYMDZBLWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dimethoxyphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.